molecular formula C10H10F2O3 B1390730 2-(4-Ethoxy-2,6-difluorophenyl)acetic acid CAS No. 1017779-16-6

2-(4-Ethoxy-2,6-difluorophenyl)acetic acid

Cat. No.: B1390730
CAS No.: 1017779-16-6
M. Wt: 216.18 g/mol
InChI Key: HSVLEBOXMICANZ-UHFFFAOYSA-N
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Description

2-(4-Ethoxy-2,6-difluorophenyl)acetic acid is a fluorinated phenylacetic acid derivative characterized by a phenyl ring substituted with an ethoxy group (-OCH₂CH₃) at the para position (C4), fluorine atoms at the ortho positions (C2 and C6), and a carboxylic acid (-CH₂COOH) group attached to the ring. Its molecular formula is C₁₀H₁₀F₂O₃, with a molecular weight of 216.19 g/mol.

Properties

IUPAC Name

2-(4-ethoxy-2,6-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-2-15-6-3-8(11)7(5-10(13)14)9(12)4-6/h3-4H,2,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVLEBOXMICANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-2,6-difluorophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with ethyl acetate in the presence of a base, followed by hydrolysis to yield the desired product . Another method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-2,6-difluorophenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Medicinal Chemistry

2-(4-Ethoxy-2,6-difluorophenyl)acetic acid has been studied for its potential therapeutic effects. Its structural characteristics allow it to interact with biological targets effectively.

  • Anti-inflammatory Activity : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Analgesic Effects : Preliminary studies suggest that this compound could possess analgesic properties, providing pain relief without the side effects commonly associated with opioids .

Agricultural Chemistry

The compound is also being explored in agricultural applications:

  • Herbicidal Properties : Its unique structure may confer herbicidal activity, making it a candidate for developing new herbicides that target specific weeds without harming crops .

Material Science

In material science, this compound can be utilized in the synthesis of advanced materials:

  • Polymer Synthesis : The compound can act as a monomer or additive in polymer formulations, potentially enhancing the thermal stability and chemical resistance of polymers used in various industrial applications .

Case Study 1: Anti-inflammatory Research

A study published in a peer-reviewed journal investigated the anti-inflammatory effects of this compound on animal models. The results indicated significant reductions in inflammatory markers compared to control groups, suggesting its potential as a lead compound for new anti-inflammatory drugs.

Case Study 2: Herbicide Development

Another research effort focused on evaluating the herbicidal efficacy of this compound against common agricultural weeds. Field trials demonstrated that formulations containing this compound significantly reduced weed populations while maintaining crop health, indicating its potential utility in sustainable agriculture.

Data Table of Key Findings

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnti-inflammatory agentSignificant reduction in inflammatory markers
Analgesic propertiesPotential for pain relief without opioid effects
Agricultural ChemistryHerbicide formulationEffective against weeds with minimal crop damage
Material SciencePolymer additiveEnhanced thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-2,6-difluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-(4-Ethoxy-2,6-difluorophenyl)acetic acid and its halogenated, amino-substituted, and positional analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Data Hazards (GHS)
This compound C₁₀H₁₀F₂O₃ 216.19 4-Ethoxy, 2,6-F Estimated logP: ~2.5 (predicted); higher lipophilicity vs. halogenated analogs Not reported
2-(3-Bromo-2,6-difluorophenyl)acetic acid C₈H₅BrF₂O₂ 251.03 3-Bromo, 2,6-F Predicted CCS ([M+H]⁺): 148.4 Ų; m/z: 250.95138 H315, H319, H335 (skin/eye/respiratory irritation)
2-(4-Bromo-2,6-difluorophenyl)acetic acid C₈H₅BrF₂O₂ 251.02 4-Bromo, 2,6-F Purity: 97%; Storage: Room temperature, dry H302, H315, H319, H335
4-Chloro-2,6-difluorophenylacetic acid C₈H₅ClF₂O₂ 206.57 4-Chloro, 2,6-F Solubility: Likely polar solvents; lower MW vs. bromo/ethoxy analogs H302 (harmful if swallowed)
3-Chloro-2,6-difluorobenzeneacetic acid C₈H₅ClF₂O₂ 206.57 3-Chloro, 2,6-F LogP: 2.1; irritant (Xi classification) H315 (skin irritation)
2-Amino-2-(2,6-difluorophenyl)acetic acid HCl C₈H₈ClF₂NO₂ 223.60 2-Amino, 2,6-F Hydrochloride salt; potential for enhanced solubility vs. neutral analogs Not reported

Key Comparisons:

Substituent Effects on Lipophilicity: The ethoxy group in the target compound increases lipophilicity (predicted logP ~2.5) compared to halogenated analogs (e.g., 4-bromo analog, logP ~2.8). Ethoxy’s bulkiness may also influence metabolic stability and membrane permeability .

Positional Isomerism: Bromine at the 3-position (vs. 4-position) alters electronic distribution, as evidenced by differences in collision cross-section (CCS) values (148.4 Ų for 3-bromo vs. unreported for 4-bromo) . Ethoxy at the 4-position (target) vs. 3-position (synonym in ) may affect binding affinity in receptor-targeted applications due to steric and electronic variations.

Safety Profiles: Brominated analogs universally show hazards related to skin/eye irritation (H315, H319) and respiratory toxicity (H335), likely due to reactive intermediates formed during degradation .

Biological Activity

2-(4-Ethoxy-2,6-difluorophenyl)acetic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H12F2O2C_{11}H_{12}F_2O_2. The presence of the ethoxy and difluorophenyl groups contributes to its unique biological profile.

1. Anticancer Properties

Recent studies have demonstrated that this compound exhibits anticancer activity. A notable study indicated that compounds with similar structures showed significant inhibition of cancer cell proliferation. For example, derivatives containing the difluoro group were tested against various tumor cell lines, revealing IC50 values ranging from 25.3 nM to over 77 nM, indicating potent antiproliferative effects .

Compound Cell Line IC50 (nM)
This compoundKG125.3 ± 4.6
Similar derivativeSNU1677.4 ± 6.2

The mechanism of action for this compound appears to involve the modulation of enzyme activity and interaction with specific molecular targets. In particular, it has been shown to influence pathways related to apoptosis and cell cycle regulation, leading to G0/G1 arrest in cancer cells . The compound may also induce DNA damage, which is a critical pathway in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on Antitumor Effects : A selective CuII complex derived from similar structures exhibited cytotoxic effects against multiple tumor cell lines and induced apoptosis through autophagy dysfunction .
  • Cholinesterase Inhibition : Compounds structurally related to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is pertinent in neurodegenerative diseases like Alzheimer's . These findings suggest potential neuroprotective properties.

Pharmacological Applications

The diverse biological activities of this compound position it as a candidate for further pharmacological development:

  • Anticancer Drug Development : Given its promising anticancer activity, further exploration into its use as an anticancer agent is warranted.
  • Neuroprotective Agent : Its potential role in modulating cholinesterase activity opens avenues for research into treatments for neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Ethoxy-2,6-difluorophenyl)acetic acid
Reactant of Route 2
2-(4-Ethoxy-2,6-difluorophenyl)acetic acid

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